![molecular formula C14H15N5O2 B3018602 (5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309537-52-6](/img/structure/B3018602.png)
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Description
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds, like pyrazole and isoxazole derivatives, has focused on their synthesis and structural characterization. For instance, the study on the synthesis and crystal structure of pyrazole and triazole derivatives highlights the methods for creating and analyzing such compounds, offering a foundation for understanding their potential applications (Cao, Dong, Shen, & Dong, 2010). This work underscores the importance of structural analysis in developing new chemical entities with desired properties.
Antimicrobial and Anticancer Properties
Several studies have investigated the antimicrobial and anticancer activities of pyrazole derivatives. For example, novel pyrazole derivatives have been evaluated for their potential as antimicrobial and anticancer agents, showing promising results in vitro (Hafez, El-Gazzar, & Al-Hussain, 2016). Such findings suggest that compounds with structural similarities to "(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" may also hold therapeutic potential.
Biological and Pharmacological Activities
Research into the biological and pharmacological activities of pyrazole and isoxazole derivatives has revealed various applications. For instance, the synthesis and evaluation of isoxazole and pyrazole derivatives as potential antibacterial and antifungal agents indicate these compounds' significance in developing new treatment strategies (Sanjeeva, Narendra, & Venkata, 2022). This aligns with the ongoing search for novel antimicrobial agents to combat resistant strains of bacteria and fungi.
Drug Development and Molecular Docking Studies
Molecular docking studies have become crucial in drug development, helping to predict the interaction between a drug candidate and its target protein. For example, the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives involved molecular docking studies to assess their anticancer activity, showcasing how computational tools can aid in the rational design of new therapeutics (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(11-5-12(21-18-11)9-1-2-9)19-7-10(8-19)17-13-6-15-3-4-16-13/h3-6,9-10H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRAFOXOSSEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone |
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